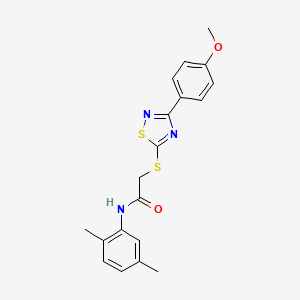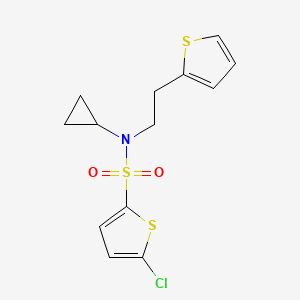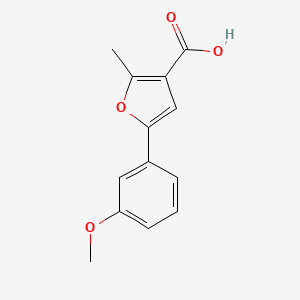![molecular formula C15H14F4N2O B2725492 (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025276-83-8](/img/structure/B2725492.png)
(2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2-fluoro-5-(trifluoromethyl)aniline, is prepared through the nitration of 2-fluoro-5-(trifluoromethyl)benzene followed by reduction.
Condensation Reaction: The aniline derivative is then subjected to a condensation reaction with 4,4-dimethyl-3-oxopentanenitrile under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure can be modified to create potential pharmaceutical agents with activity against specific biological targets.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or chemical resistance.
Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
- (2E)-2-[[2-bromo-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Uniqueness
The presence of the fluorine atom in (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
Propiedades
IUPAC Name |
(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c1-14(2,3)13(22)9(7-20)8-21-12-6-10(15(17,18)19)4-5-11(12)16/h4-6,8,21H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUASTNQARIYVIP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)
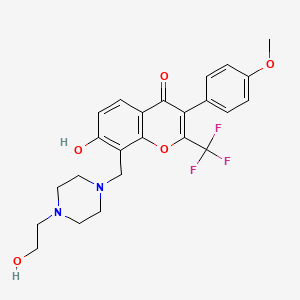
![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2725417.png)

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
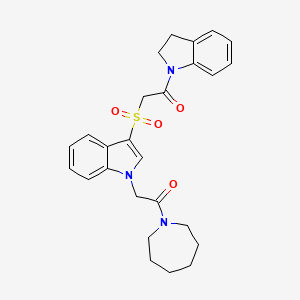
![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)
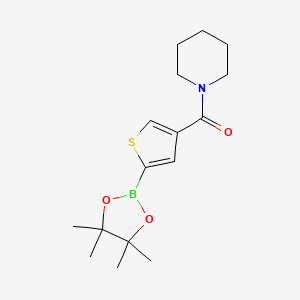
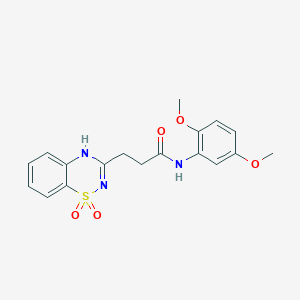
![N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2725428.png)
